Enacyloxin IIa belongs to the class of polyenic antibiotics. These compounds are characterized by their multiple conjugated double bonds, which contribute to their biological activity. The antibiotic has been noted for its dual specificity, targeting both elongation factor Tu and the ribosomal A-site during protein synthesis .
The synthesis of Enacyloxin IIa involves complex biochemical processes typically undertaken by microbial fermentation. The strain Frateuria W-315 is cultured under specific conditions to maximize yield. Key steps include:
Technical details regarding the fermentation conditions, including temperature, pH, and nutrient composition, are critical for optimizing yield and purity .
The molecular structure of Enacyloxin IIa features a complex arrangement of carbon atoms with multiple double bonds, characteristic of polyenic compounds. Its empirical formula is , and it has a molecular weight of approximately 413.5 g/mol.
Enacyloxin IIa primarily acts by inhibiting the function of elongation factor Tu in bacterial cells. The compound interferes with the binding and release of guanosine triphosphate (GTP) from elongation factor Tu, which is crucial for aminoacyl-tRNA binding during protein synthesis.
Enacyloxin IIa inhibits protein biosynthesis through a dual mechanism:
Relevant data on its stability and solubility are crucial for applications in pharmaceutical formulations.
Enacyloxin IIa has significant scientific uses, particularly in microbiology and pharmacology:
Enacyloxin IIa is a polyketide-nonribosomal peptide hybrid antibiotic first isolated from the Gram-negative bacterium Burkholderia ambifaria (strain BC-F), a member of the Burkholderia cepacia complex (Bcc). Its discovery emerged from screening Bcc isolates for antimicrobial activity against cystic fibrosis pathogens, where it demonstrated potent inhibition of multidrug-resistant Acinetobacter baumannii [5]. The compound belongs to the enacyloxin family, characterized by a linear polyketide chain conjugated to (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA) via an amide bond. Production is regulated by a cryptic, quorum-sensing-controlled biosynthetic gene cluster [5].
Table 1: Natural Source and Antimicrobial Profile
Property | Detail |
---|---|
Producing organism | Burkholderia ambifaria |
Target pathogens | Acinetobacter baumannii, Gram-negative bacteria |
IC₅₀ (poly(Phe) synthesis | 70 nM [3] |
MIC vs. A. baumannii | 0.5–2 µg/mL [7] |
Enacyloxin IIa features a 22-membered linear polyketide backbone with alternating hydroxy and epoxy groups, terminating in a tetraene moiety. The DHCCA unit is linked via an amide bond to a β-alanine residue incorporated into the polyketide chain [5] [8]. Its biosynthesis involves an unusual hybrid modular polyketide synthase (PKS) system:
The pathway culminates in a dual transacylation mechanism:
Table 2: Key Biosynthetic Proteins in Enacyloxin IIa Assembly
Protein | Domain Architecture | Function |
---|---|---|
Bamb_5919 | KS-AT-KR-ACP-KS⁰ | Polyketide chain release |
Bamb_5917 | PCP | Carrier for polyketide intermediate |
Bamb_5915 | βHD-C domain | Condensation with DHCCA [2] [9] |
Bamb_5924 | β-hairpin docking domain | Subunit interaction specificity |
Enacyloxin IIa exhibits a unique dual mechanism targeting bacterial protein synthesis:
This dual action distinguishes it from single-target EF-Tu inhibitors (e.g., kirromycin) and represents a novel antibiotic strategy against multidrug-resistant Gram-negative pathogens [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0